3-(3-bromopropyl)-1H-pyrazin-2-one
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Overview
Description
3-(3-Bromopropyl)-1H-pyrazin-2-one is an organic compound that belongs to the class of pyrazinones It is characterized by the presence of a bromopropyl group attached to the pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopropyl)-1H-pyrazin-2-one typically involves the reaction of 3-bromopropylamine with pyrazin-2-one. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bromine and hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-1H-pyrazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
3-(3-Bromopropyl)-1H-pyrazin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(3-bromopropyl)-1H-pyrazin-2-one involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylamine: Similar in structure but lacks the pyrazinone ring.
3-Bromopropylbenzene: Contains a benzene ring instead of a pyrazinone ring.
(3-Bromopropyl)trimethoxysilane: Contains a silane group instead of a pyrazinone ring.
Uniqueness
3-(3-Bromopropyl)-1H-pyrazin-2-one is unique due to the presence of both the bromopropyl group and the pyrazinone ring. This combination imparts specific chemical reactivity and potential biological activity that is not observed in the similar compounds listed above.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-(3-bromopropyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H9BrN2O/c8-3-1-2-6-7(11)10-5-4-9-6/h4-5H,1-3H2,(H,10,11) |
InChI Key |
YDZFYHNKIGODCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=O)N1)CCCBr |
Origin of Product |
United States |
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